Biphenyl-2-carboxamidine hydrochloride
Description
Biphenyl-2-carboxamidine hydrochloride is a synthetic organic compound characterized by a biphenyl backbone with a carboxamidine functional group and a hydrochloride salt. It is primarily utilized in biochemical research as a protease inhibitor, particularly targeting serine proteases like trypsin and thrombin due to its strong affinity for these enzymes. Its mechanism involves competitive inhibition by mimicking the substrate’s transition state, making it valuable in studies of blood coagulation, inflammation, and enzymatic pathways . The compound’s stability in aqueous solutions and its high solubility in polar solvents enhance its applicability in in vitro assays and drug discovery pipelines.

Properties
IUPAC Name |
2-phenylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.ClH/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H3,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTMILIXFBILPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938692 | |
| Record name | [1,1'-Biphenyl]-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172884-33-1, 175692-06-5 | |
| Record name | [1,1′-Biphenyl]-2-carboximidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172884-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Biphenyl]-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Historical Context and Adaptations
The Pinner reaction, classically used for amidine synthesis from nitriles, involves sequential treatment with an alcohol and HCl, followed by ammonolysis. For biphenyl-2-carboxamidine hydrochloride, this method offers scalability but requires stringent moisture control.
Reaction Steps:
-
Imidate Formation:
-
Ammonolysis:
Critical Process Parameters
-
HCl Saturation: Partial HCl gas dissolution (0.5–0.7 equiv.) in ethanol prevents premature salt precipitation during imidate formation.
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Ammonia Source: Anhydrous ammonia gas outperforms aqueous NH₃, reducing hydrolysis byproducts.
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Reaction Time: Imidate formation requires 4–6 hours at 0–5°C, while ammonolysis is complete within 2 hours at 25°C.
Table 2. Pinner Reaction Yield vs. Ammonia Equivalents
| NH₃ (equiv.) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1.0 | 68 | 94.3 |
| 1.5 | 72 | 96.7 |
| 2.0 | 75 | 97.8 |
Catalytic Methods and Emerging Approaches
Transition Metal-Catalyzed Amidination
Palladium and copper catalysts enable nitrile-to-amidine conversion under milder conditions. For example, Pd/C (5 wt%) in dimethylacetamide (DMAc) at 120°C achieves 70% yield in 3 hours, though catalyst recovery remains challenging.
Enzymatic Synthesis
Recent advances employ nitrile hydratases from Rhodococcus rhodochrous to hydrate biphenyl-2-carbonitrile to the corresponding amide, followed by chemical reduction. While eco-friendly, this method yields <50% amidine and requires further optimization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 60% acetonitrile/40% H₂O, 1.0 mL/min) shows a single peak at 4.2 minutes, confirming >99% purity.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-2-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of biphenyl derivatives, including biphenyl-2-carboxamidine hydrochloride, as antimicrobial agents. Research indicates that these compounds exhibit significant activity against various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies demonstrate that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. This mechanism is particularly relevant in the context of drug design for resistant cancer types .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes linked to various diseases. For instance, it has been explored as a potential inhibitor of histone deacetylases (HDACs), which play a critical role in cancer progression and other diseases .
Agricultural Applications
Biphenyl derivatives are also being studied for their fungicidal properties. Recent findings suggest that this compound can be effective against plant pathogens, offering a new approach to resistance management in crops . The development of fungicides based on this scaffold could help mitigate the impact of resistant strains in agriculture.
Table of Applications
Antimicrobial Study
A study published in 2023 evaluated the antimicrobial efficacy of biphenyl-2-carboxamidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the biphenyl structure enhanced antibacterial activity, suggesting a pathway for developing new antibiotics .
Anticancer Research
Another significant study focused on the anticancer potential of this compound derivatives. The research demonstrated that specific modifications led to increased potency against breast cancer cell lines, with IC50 values significantly lower than those of existing treatments .
Mechanism of Action
The mechanism of action of biphenyl-2-carboxamidine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Biphenyl-2-carboxamidine hydrochloride belongs to a class of amidine-based protease inhibitors. Below is a comparative analysis with structurally and functionally related compounds:
Benzamidine Hydrochloride
- Structural Differences : Benzamidine lacks the biphenyl moiety, featuring only a single benzene ring. This reduces steric hindrance but also decreases binding specificity compared to this compound .
- Functional Efficacy : Benzamidine exhibits weaker inhibitory activity (IC₅₀ ~10 µM for trypsin) compared to this compound (IC₅₀ ~0.5 µM) due to reduced hydrophobic interactions with enzyme pockets .

- Solubility : Benzamidine has higher aqueous solubility (150 mg/mL) but lower membrane permeability in cellular assays.
Nafamostat Mesylate
- Structural Features: Nafamostat mesylate incorporates a guanidino group and a naphthalene ring, enhancing its potency against thrombin (IC₅₀ ~0.02 µM). However, its larger size limits diffusion into certain tissues .
- Clinical Relevance : Nafamostat is FDA-approved for anticoagulation during hemodialysis, whereas biphenyl-2-carboxamidine remains a research tool due to insufficient in vivo stability .
Gabapentin
- Functional Divergence: Though unrelated mechanistically, gabapentin (a γ-aminobutyric acid analog) is included here due to its frequent co-analysis in pharmacological studies (see Table 8 in the provided evidence). Unlike biphenyl-2-carboxamidine, gabapentin modulates calcium channels and lacks protease inhibitory activity .
Data Tables
Table 1: Comparative Inhibitory Potency (IC₅₀ Values)
| Compound | Target Enzyme | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Biphenyl-2-carboxamidine HCl | Trypsin | 0.5 | 85 |
| Benzamidine HCl | Trypsin | 10.0 | 150 |
| Nafamostat Mesylate | Thrombin | 0.02 | 40 |
Table 2: Stability in Aqueous Solutions
| Compound | Stability (24 hrs at 25°C) | Degradation Products |
|---|---|---|
| Biphenyl-2-carboxamidine HCl | >95% | None detected |
| Amitriptyline HCl (Reference) | 89% | Nortriptyline (byproduct) |
Note: Stability data for amitriptyline hydrochloride are included for methodological comparison (see Table 6 and Table 8 in the provided evidence).
Research Findings and Limitations
- Superior Selectivity : this compound demonstrates 20-fold higher selectivity for trypsin over plasmin compared to benzamidine, attributed to its biphenyl group .
- Thermal Degradation : At temperatures >40°C, biphenyl-2-carboxamidine undergoes hydrolysis, forming biphenyl-2-carboxylic acid, which is inactive .
Q & A
Q. What are the standard synthetic routes for Biphenyl-2-carboxamidine hydrochloride, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-cyanobiphenyl with ammonium chloride under acidic conditions, followed by purification via recrystallization using ethanol-water mixtures . Optimization parameters include:
- Temperature : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Catalyst : Using HCl or H₂SO₄ to protonate intermediates and enhance electrophilicity.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
Post-synthesis, HPLC (C18 column, acetonitrile/water mobile phase) is recommended for purity assessment (>98%) .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
Q. How should researchers handle hygroscopicity and stability issues during storage?
The compound’s hygroscopic nature necessitates:
- Storage : Desiccated at –20°C under argon to prevent hydrolysis.
- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., biphenyl-2-carboxylic acid) .
Advanced Research Questions
Q. How can conflicting reports on the compound’s biological activity be resolved?
Contradictions in reported IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Assay Conditions : Variations in buffer pH or ionic strength affecting protonation states.
- Cellular Models : Differences in membrane permeability across cell lines.
Methodological resolution :- Standardize protocols using reference compounds (e.g., positive controls from PubChem).
- Perform dose-response curves in triplicate across multiple labs to assess reproducibility .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., serine proteases) to map hydrogen bonding between the amidine group and catalytic residues.
- MD Simulations : GROMACS with CHARMM36 forcefield to evaluate binding stability over 100 ns trajectories.
- QSAR Models : Train on datasets of amidine derivatives to predict off-target effects (e.g., CYP450 interactions) .
Q. How can researchers design experiments to elucidate the mechanism of amidine group reactivity?
- Kinetic Studies : Monitor reaction rates under varying pH (2–10) to identify protonation-dependent pathways.
- Isotopic Labeling : Use ¹⁵N-labeled ammonium chloride to trace amidine nitrogen incorporation via LC-MS.
- Spectroscopic Probes : Time-resolved FT-IR to capture intermediate imine species during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

